molecular formula C14H18N2 B15354888 1-(4-(Aminomethyl)naphthalen-1-yl)-N,N-dimethylmethanamine

1-(4-(Aminomethyl)naphthalen-1-yl)-N,N-dimethylmethanamine

Cat. No.: B15354888
M. Wt: 214.31 g/mol
InChI Key: QXXMDIZOHCEHHF-UHFFFAOYSA-N
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Description

1-(4-(Aminomethyl)naphthalen-1-yl)-N,N-dimethylmethanamine is a chemical compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with an aminomethyl group and a dimethylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Aminomethyl)naphthalen-1-yl)-N,N-dimethylmethanamine typically involves the following steps:

  • Naphthalene Derivatization: The starting material, naphthalene, undergoes a series of reactions to introduce the aminomethyl group at the 4-position.

  • Amination: The naphthalene derivative is then subjected to amination to introduce the amino group.

  • Dimethylation: Finally, the amino group is dimethylated to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions can replace one or more substituents on the naphthalene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones can be formed.

  • Reduction Products: Amines and alcohols are common reduction products.

  • Substitution Products: Different substituted naphthalene derivatives can be obtained.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: It serves as a building block for the development of bioactive compounds.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-(Aminomethyl)naphthalen-1-yl)-N,N-dimethylmethanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

  • Naphthalene derivatives: Other naphthalene-based compounds with different substituents.

  • Aminomethyl compounds: Compounds containing the aminomethyl group in various positions.

Uniqueness: 1-(4-(Aminomethyl)naphthalen-1-yl)-N,N-dimethylmethanamine stands out due to its specific structural features and the presence of both an aminomethyl and a dimethylamino group, which contribute to its unique chemical properties and applications.

Properties

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

[4-[(dimethylamino)methyl]naphthalen-1-yl]methanamine

InChI

InChI=1S/C14H18N2/c1-16(2)10-12-8-7-11(9-15)13-5-3-4-6-14(12)13/h3-8H,9-10,15H2,1-2H3

InChI Key

QXXMDIZOHCEHHF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=C(C2=CC=CC=C12)CN

Origin of Product

United States

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